N,N-Bis(PEG2-azide)-N-PEG2-thiol
Description
Historical Development of Heterobifunctional PEG Linkers
The evolution of PEG-based linkers began with linear monofunctional PEGs, which provided limited conjugation sites and steric protection. Early innovations focused on homo-bifunctional PEGs, such as diamino-PEG, but these lacked selectivity for multi-component bioconjugation. The advent of heterobifunctional PEGs in the 2000s addressed this limitation by incorporating two distinct reactive termini. For example, azide-alkyne PEGs enabled copper-catalyzed click chemistry, while thiol-maleimide systems facilitated site-specific protein modifications.
A pivotal advancement came with branched PEG architectures, such as This compound , which combined the benefits of heterobifunctionality with enhanced steric shielding. Unlike linear analogs, branched PEGs reduce immunogenicity and proteolytic cleavage, critical for in vivo applications. The synthesis of such compounds became feasible through controlled polymerization and selective end-group modifications, as demonstrated by the desymmetrization of oligo(ethylene glycol) (OEG) chains.
Fundamental Properties of Azide-Thiol Functional Groups
The azide and thiol groups in This compound enable orthogonal conjugation strategies:
Azide-Alkyne Cycloaddition :
The azide group undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes, forming stable triazole linkages. This reaction is highly selective and biocompatible, making it ideal for labeling biomolecules in complex biological environments. However, recent studies caution that free thiols in cellular lysates can interfere with copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing thiotriazole byproducts that complicate proteomic analyses.Thiol-Maleimide Coupling :
The thiol group reacts with maleimide or iodoacetamide via Michael addition, forming thioether bonds. This reaction proceeds rapidly under mild conditions (pH 6.5–7.5) but requires precise stoichiometry to avoid cross-linking. For instance, full conjugation of thiol-bearing peptides to maleimide-PEG often necessitates a 2:1 molar excess of thiol and incubation times exceeding 24 hours.
Table 1: Reaction Conditions for Azide and Thiol Groups
| Functional Group | Reaction Partner | Catalyst | Time | Yield |
|---|---|---|---|---|
| Azide | DBCO-alkyne | None | 2 h | >95% |
| Azide | CuAAC alkyne | Cu(I) | 1 h | 90% |
| Thiol | Maleimide | None | 24 h | 80% |
Role of Branched PEG Architectures in Molecular Design
Branched PEGs like This compound exhibit superior properties compared to linear analogs:
- Enhanced Steric Protection : The Y-shaped structure shields conjugated proteins from enzymatic degradation and antibody recognition. For example, branched PEG-asparaginase showed a 3-fold longer half-life in vivo than its linear counterpart.
- Multi-Arm Functionality : Each PEG2 arm can be independently modified, enabling simultaneous attachment of drugs, targeting moieties, and fluorescent tags. This is critical for constructing theranostic nanoparticles.
- Improved Solubility : The branched topology increases hydrodynamic radius, enhancing aqueous solubility of hydrophobic payloads like paclitaxel.
Synthetic Challenges :
Despite these advantages, synthesizing monodisperse branched PEGs requires precise control over ethylene oxide polymerization and end-group activation. Methods such as ring-opening polymerization (ROP) with allyl alcohol initiators and subsequent thiol-ene “click” reactions have been employed to achieve high purity. For This compound , the methyl ester terminal group can be hydrolyzed to a carboxylic acid, enabling carbodiimide-mediated coupling to amine-containing biomolecules.
Properties
IUPAC Name |
2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N7O6S/c20-24-22-2-8-28-13-15-30-10-5-26(4-1-7-27-12-17-32-18-19-33)6-11-31-16-14-29-9-3-23-25-21/h33H,1-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFHUFWDHKWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
This method forms the amide backbone linking PEG2-azide and PEG2-thiol branches:
Reagents :
-
PEG2-azide (amine-terminated)
-
PEG2-thiol (carboxylic acid-terminated)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Procedure :
Thiol-Ene Click Chemistry for Branching
Radical-mediated thiol-ene reactions attach azide groups to the PEG backbone:
Reagents :
-
Tetraethylene glycol diallyl ether
-
2-Azidoethanethiol
Conditions :
Key Data :
Advantages :
Post-Synthetic Modifications
Disulfide Reduction for Thiol Activation
Precursor molecules often feature protected thiols (e.g., as disulfides), requiring reduction:
Protocol :
-
Dissolve N,N-Bis(PEG2-azide)-N-PEG2-S-S-PEG2 (1 mM) in 50 mM Tris-HCl (pH 8.0).
-
Add tris(2-carboxyethyl)phosphine (TCEP, 5 mM) and incubate (37°C, 1 hr).
Efficiency :
PEG Chain Length Optimization
Varying PEG spacers modulates solubility and steric effects:
| PEG Length (n) | Solubility (mg/mL) | Conjugation Efficiency (%) |
|---|---|---|
| 2 (PEG2) | 45 | 94 |
| 4 (PEG4) | 62 | 88 |
| 6 (PEG6) | 78 | 76 |
Data sourced from ADC linker studies.
Quality Control and Analytical Validation
Critical Quality Attributes (CQAs)
| CQA | Method | Specification |
|---|---|---|
| Azide Content | FT-IR (2,100 cm⁻¹) | ≥1.8 mmol/g |
| Thiol Purity | RP-HPLC | ≥95% |
| Endotoxin | LAL Assay | <0.1 EU/mg |
Adapted from GMP-grade linker production guidelines.
Comparative Analysis of Industrial Synthesis Methods
| Method | Scale (kg) | Cost ($/g) | Purity (%) |
|---|---|---|---|
| Carbodiimide | 0.1–5 | 120 | 95 |
| Thiol-Ene | 0.5–10 | 85 | 92 |
| Enzymatic Coupling | 0.01–0.1 | 450 | 98 |
Cost data from VulcanChem and Creative Biolabs.
Challenges and Mitigation Strategies
5.1. Azide Degradation :
5.2. Thiol Oxidation :
Recent Advancements (2024)
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-PEG2-thiol undergoes various chemical reactions, including:
Click Chemistry: The azide groups participate in click reactions with alkynes to form triazoles.
Thiol-ene Reactions: The thiol group can react with alkenes in the presence of a radical initiator.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Thiol-ene Reactions: Radical initiators like AIBN (azobisisobutyronitrile) are used.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiols to disulfides.
Major Products
Triazoles: Formed from click reactions.
Disulfides: Formed from the oxidation of thiols.
Thiol-ene Adducts: Formed from thiol-ene reactions.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-PEG2-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to attach biomolecules like proteins and DNA.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-thiol involves its reactive functional groups:
Azide Groups: Participate in click chemistry, forming stable triazole linkages with alkynes.
Thiol Groups: Engage in thiol-ene reactions and can form disulfide bonds, which are reversible under reducing conditions.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N,N-Bis(PEG2-azide)-N-PEG2-thiol with structurally related PEG derivatives:
Key Observations:
- Reactivity : The thiol group in This compound distinguishes it from carboxyl- or amine-terminated analogs, enabling site-specific conjugation under reducing conditions .
- Stability : Amido-containing variants (e.g., N,N-Bis(PEG2-azide)-N-amido-PEG2-thiol) exhibit improved hydrolytic stability compared to ester-based linkers .
- Click Chemistry : DBCO-containing compounds (e.g., N-DBCO-N-bis(PEG2-acid)) bypass copper catalysts, reducing cytotoxicity in live-cell applications .
Performance in Bioconjugation
Antibody-Drug Conjugates (ADCs) :
- This compound is favored for its cleavable thiol-PEG spacer, which enhances payload release in intracellular environments .
- Comparatively, N-Mal-N-Bis(PEG2-NHS ester) relies on maleimide-thiol coupling and NHS-amine reactions, but its non-cleavable nature limits controlled drug release .
Solubility and Biocompatibility :
- PEG2 chains in this compound improve aqueous solubility compared to non-PEGylated analogs. However, longer PEG chains (e.g., PEG4 in ) further enhance solubility at the cost of increased molecular weight .
ADC Development
- This compound demonstrated superior payload release kinetics (70% over 24 hours in reducing environments) compared to non-thiol linkers like N,N-Bis(PEG2-N3)-N-amido-PEG2-oxyamine (45%) .
Nanoparticle Functionalization
- Gold nanoparticles conjugated with this compound showed 90% ligand density efficiency, outperforming carboxyl-terminated analogs (75%) due to stronger Au-S bonds .
Limitations
Q & A
Q. How can researchers validate the in vivo stability of disulfide bonds formed through this compound linker systems?
- In vivo protocol :
Administer conjugates in murine models and collect plasma/serum at intervals (0, 1, 6, 24 hours).
Analysis : Non-reducing SDS-PAGE + Western blot to detect intact vs. cleaved linkers.
- Controls : Include a non-reducible linker (e.g., maleimide-PEG) to distinguish enzymatic vs. redox cleavage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
